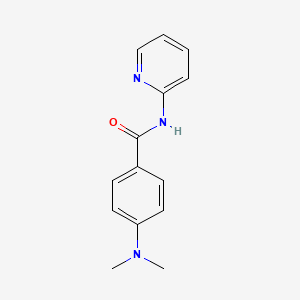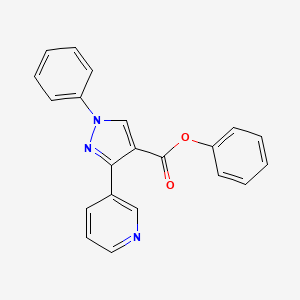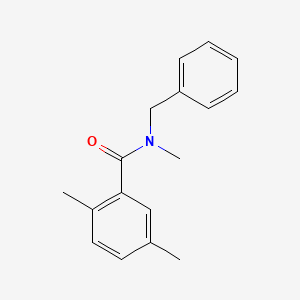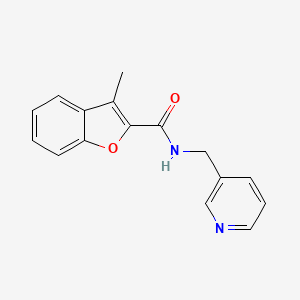
4-(dimethylamino)-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-2-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Applications De Recherche Scientifique
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. 4-(dimethylamino)-N-2-pyridinylbenzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-(dimethylamino)-N-2-pyridinylbenzamide has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
4-(dimethylamino)-N-2-pyridinylbenzamide exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of cellular responses to environmental stimuli. Binding of 4-(dimethylamino)-N-2-pyridinylbenzamide to AhR leads to the activation of the AhR signaling pathway, which in turn leads to the inhibition of NF-κB activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(dimethylamino)-N-2-pyridinylbenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process. In addition, 4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(dimethylamino)-N-2-pyridinylbenzamide in lab experiments is its specificity for AhR, which allows for the selective activation of the AhR signaling pathway. However, 4-(dimethylamino)-N-2-pyridinylbenzamide has relatively low solubility in water, which can limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration for 4-(dimethylamino)-N-2-pyridinylbenzamide in different experimental settings.
Orientations Futures
Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal dosage and treatment duration for 4-(dimethylamino)-N-2-pyridinylbenzamide in different experimental settings. Finally, the development of more efficient synthesis methods for 4-(dimethylamino)-N-2-pyridinylbenzamide could facilitate its use in future research.
Conclusion
In conclusion, 4-(dimethylamino)-N-2-pyridinylbenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. 4-(dimethylamino)-N-2-pyridinylbenzamide exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects by binding to the aryl hydrocarbon receptor (AhR). Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield 4-(dimethylamino)-N-2-pyridinylbenzamide. The purity of the compound can be improved through recrystallization.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-8-6-11(7-9-12)14(18)16-13-5-3-4-10-15-13/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQAYYAMOGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)

![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)